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Abstract
XL765, also known as SAR245409 and Voxtalisib, is a potent, orally bioavailable small

molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic

target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical

intracellular cascade that governs a multitude of cellular processes, including cell growth,

proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in a wide range of

human cancers has made it a prime target for therapeutic intervention.[5][6] This technical

guide provides a comprehensive overview of the discovery, preclinical development, and

clinical evaluation of XL765, with a focus on its mechanism of action, key experimental data,

and relevant protocols.

Introduction: Targeting the PI3K/mTOR Pathway
The PI3K/AKT/mTOR pathway is one of the most commonly activated signaling pathways in

human cancers, driven by genetic alterations such as mutations in PIK3CA, loss of the tumor

suppressor PTEN, or activation of upstream receptor tyrosine kinases.[7][8] Activation of this

pathway promotes cell proliferation and survival, and has been implicated in resistance to

chemotherapy and radiotherapy.[2][9]

XL765 was developed by Exelixis and later licensed to Sanofi as a pyridopyrimidinone

derivative that potently and selectively inhibits all Class I PI3K isoforms (α, β, γ, and δ) and
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mTOR.[10][11] By targeting both PI3K and mTOR, XL765 offers the potential for a more

complete and durable inhibition of the pathway compared to agents that target a single kinase.

This dual inhibition may circumvent the feedback activation of AKT that can occur with mTOR-

only inhibitors.[12][13]

Mechanism of Action
XL765 is an ATP-competitive inhibitor that binds to the kinase domains of PI3K and mTOR,

preventing the phosphorylation of their respective substrates.[13] Inhibition of PI3K blocks the

conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-

trisphosphate (PIP3), a critical second messenger that recruits and activates downstream

effectors like AKT.[3][14] By also inhibiting mTOR, XL765 directly blocks the activity of both

mTORC1 and mTORC2 complexes, which regulate protein synthesis, cell growth, and survival.

[13]

The dual inhibition of PI3K and mTOR by XL765 leads to a robust downstream blockade, as

evidenced by the reduced phosphorylation of key pathway components such as AKT, S6

kinase (S6K), ribosomal protein S6 (S6), and 4E-BP1.[10][12]
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Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of XL765.
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XL765 demonstrated potent inhibition of Class I PI3K isoforms and mTOR in biochemical

assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target IC50 (nM)

p110α 39[15]

p110β 113[15]

p110γ 9[15]

p110δ 43[15]

mTOR 157[15]

DNA-PK 150[15]

Table 1: In vitro inhibitory activity of XL765

against PI3K isoforms and mTOR.

In cellular assays, XL765 effectively inhibited the proliferation of various cancer cell lines, with

superior activity compared to selective PI3K or mTOR inhibitors alone.[15][16] This effect was

associated with the induction of apoptosis.[15]

In Vivo Efficacy in Xenograft Models
Oral administration of XL765 led to significant tumor growth inhibition in multiple human tumor

xenograft models, including breast, lung, prostate, and glioblastoma.[10][12][15] In these

models, XL765 demonstrated dose-dependent inhibition of PI3K and mTOR signaling, as

measured by the phosphorylation of downstream effectors.[10] The antitumor activity was

associated with antiproliferative, antiangiogenic, and proapoptotic effects.[10] For instance, in a

BxPC-3 pancreatic cancer xenograft model, the combination of XL765 with chloroquine

resulted in significant tumor growth inhibition.[15]
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Figure 2: Generalized workflow for preclinical xenograft studies of XL765.
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The first-in-human Phase I study of XL765 (SAR245409) evaluated its safety, tolerability,

pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[13][17] The

study established the maximum tolerated doses (MTDs) at 50 mg twice daily and 90 mg once

daily.[17] The most common treatment-related adverse events were nausea, diarrhea,

vomiting, and decreased appetite.[17]

Pharmacodynamic analyses in patient tumor biopsies, skin, and hair sheath cells demonstrated

dose-dependent inhibition of the PI3K/mTOR pathway, confirming target engagement in

humans.[13] Reductions of 80-90% in the phosphorylation of AKT, 4EBP1, and S6 were

observed. While no complete or partial responses were observed, stable disease was achieved

in a significant portion of patients.[17][18]

Parameter Value

MTD (BID) 50 mg[17]

MTD (QD) 90 mg[17]

Plasma Half-Life 2.96 - 7.52 hours[17]

Common AEs Nausea, Diarrhea, Vomiting[17]

Best Response Stable Disease (48% of evaluable patients)[17]

Table 2: Summary of Phase I clinical trial results

for XL765.

Phase II Clinical Trials
XL765 has been evaluated in Phase II trials for various malignancies, including non-Hodgkin

lymphoma (NHL), chronic lymphocytic leukemia (CLL), and high-grade glioma.[8][9][19] In a

study of patients with relapsed or refractory NHL or CLL, voxtalisib (XL765) at 50 mg twice

daily showed clinical activity.[19] Combination studies, such as with temozolomide for high-

grade glioma, have also been explored to leverage the potential of XL765 to sensitize tumors

to other anticancer therapies.[8]

Experimental Protocols
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Western Blot Analysis of PI3K/mTOR Pathway
Phosphorylation
Objective: To assess the pharmacodynamic effects of XL765 on the PI3K/mTOR signaling

pathway in cells or tissues.

Sample Preparation: Treat cells with desired concentrations of XL765 for specified durations.

For tissue samples (e.g., tumor biopsies), homogenize in lysis buffer.

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-S6, S6, p-4EBP1, 4E-BP1)

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Cell Viability Assay
Objective: To determine the effect of XL765 on the proliferation and viability of cancer cell lines.

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and

allow them to adhere overnight.

Drug Treatment: Treat cells with a serial dilution of XL765 for 48-72 hours.
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Viability Assessment: Add a viability reagent such as MTT, MTS, or a resazurin-based

reagent (e.g., CellTiter-Blue) to each well.

Incubation: Incubate for 1-4 hours according to the manufacturer's instructions.

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control

and determine the IC50 value.

Conclusion
XL765 (SAR245409) is a potent dual inhibitor of PI3K and mTOR that has demonstrated

significant preclinical activity and target engagement in early-phase clinical trials. Its ability to

comprehensively block a key oncogenic signaling pathway provides a strong rationale for its

continued investigation, both as a single agent and in combination with other anticancer

therapies. The data summarized in this guide highlight the scientific foundation for the

development of XL765 and provide a resource for researchers in the field of targeted cancer

therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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